molecular formula C13H14OS B2584962 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde CAS No. 851288-81-8

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde

Cat. No. B2584962
CAS RN: 851288-81-8
M. Wt: 218.31
InChI Key: OJICQHXFPNCRRE-UHFFFAOYSA-N
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Description

“2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde” is a chemical compound with the molecular formula C13H14OS . It’s available for purchase from several chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H14OS . For more detailed structural information, you may want to refer to its MOL file .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A common application of compounds similar to 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde is in the synthesis of heterocyclic compounds. For instance, the facile synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes through cyclocondensation demonstrates the versatility of these compounds in constructing complex molecular architectures under mild conditions (Lácová et al., 2010). Similarly, the cyclocondensation of cyclohexene-4-carbaldehyde to yield various substituted heterocycles underscores the utility of these compounds in synthesizing diverse heterocyclic frameworks (Dyachenko, 2005).

Catalysis and Organic Transformations

Compounds like this compound serve as key intermediates in catalysis and organic transformations. The synthesis and application of complexes of Pd(II), η6-C6H6Ru(II), and η5-Cp*Rh(III) with chalcogenated Schiff bases for catalytic transfer hydrogenation of aldehydes/ketones and N-alkylation of amines highlight their role in facilitating important chemical reactions (Dubey et al., 2019).

Asymmetric Synthesis

These compounds are also pivotal in asymmetric synthesis, where they are used to generate chiral molecules with high enantiomeric excess. An example is the asymmetric organocatalytic domino reactions of γ-nitroketones and enals to synthesize chiral substituted cyclohexene carbaldehydes, demonstrating the potential for creating complex, chiral molecules from simpler precursors (Enders et al., 2007).

Material Science and Organic Electronics

In material science and organic electronics, the synthesis of specific substituted cyclohexene carbaldehydes and their derivatives opens pathways to new materials. These compounds can be tailored for specific properties, such as conductivity or light emission, crucial for developing organic electronic devices.

Environmental Catalysis

Compounds structurally related to this compound find applications in environmental catalysis, such as the oxidation of organic compounds. Encapsulation of metal complexes in zeolites for the catalytic oxidation of styrene, cyclohexene, and cyclohexane showcases the environmental applications of these compounds in facilitating more efficient and greener chemical processes (Maurya et al., 2007).

properties

IUPAC Name

2-phenylsulfanylcyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICQHXFPNCRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851288-81-8
Record name 2-(phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde
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